molecular formula C22H20N2O3S2 B2865090 (3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-29-1

(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2865090
CAS No.: 894673-29-1
M. Wt: 424.53
InChI Key: ORSPANJQFPTGJH-MOSHPQCFSA-N
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Description

This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative featuring a 4-methylbenzyl group at position 1 and a 4-methylphenylamino methylene substituent at position 2. Its Z-configuration at the Schiff base linkage (C=N) is critical for maintaining planar geometry, influencing both reactivity and biological interactions.

Properties

IUPAC Name

(3Z)-3-[(4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15-3-7-17(8-4-15)14-24-19-11-12-28-22(19)21(25)20(29(24,26)27)13-23-18-9-5-16(2)6-10-18/h3-13,23H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPANJQFPTGJH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)C)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)C)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , with CAS number 893313-36-5 , is a complex organic molecule that belongs to the thiazine family. Its unique structure, characterized by a thieno[3,2-c][1,2]thiazin core, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C23H20N2O3S
  • Molar Mass : 404.48 g/mol
  • Structure : The compound features a thiazine ring system with functional groups that may influence its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that derivatives of thiazine compounds exhibit significant antimicrobial properties. The presence of the (4-methylphenyl)amino group in this compound may enhance its interaction with bacterial targets. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

2. MAO Inhibition

Studies suggest that compounds containing a benzylamine moiety can act as inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. A related study demonstrated that certain thiazole derivatives exhibited potent MAO-A inhibitory activity, suggesting that the thiazine structure may confer similar properties to our compound .

CompoundIC50 Value (μM)Activity
Compound A0.060 ± 0.002MAO-A Inhibitor
Compound B0.241 ± 0.011MAO-A Inhibitor

3. Antitumor Potential

Thiazine derivatives are also being explored for their anticancer properties. Some studies have shown that modifications to the thiazine ring can lead to increased cytotoxicity against cancer cell lines . The specific interactions and mechanisms are still under investigation, but preliminary results indicate promising activity.

The biological activity of (3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with receptors related to neurotransmission could explain its MAO inhibitory effects.
  • Cellular Uptake : Structural features may facilitate cellular uptake and accumulation in target tissues.

Case Studies

Recent studies have synthesized various thiazine derivatives and assessed their biological activities through in vitro assays. For example:

  • Study on Antimicrobial Activity : A series of thiazine derivatives were tested against standard bacterial strains, revealing that certain modifications significantly enhanced their antimicrobial efficacy .
  • MAO Inhibition Study : A comparative analysis of structurally related compounds indicated that those with specific substitutions on the benzylamine moiety showed enhanced inhibition of MAO-A and MAO-B enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a core thienothiazine scaffold with derivatives reported in the literature. Key structural variations include:

Compound Name Core Structure Substituents (R1, R2) Key Features
Target Compound Thieno[3,2-c][1,2]thiazinone R1: 4-methylbenzyl; R2: 4-methylphenylamino Z-configuration, sulfone groups, methyl groups enhancing lipophilicity
(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Thieno[3,2-c][1,2]thiazinone R1: benzyl; R2: 4-methoxyphenylamino Methoxy group increases electron density; reduced steric bulk vs. methylbenzyl
Quinazolinone Schiff bases (e.g., 2-methyl-3-amino-4(3H)-quinazolinone derivatives) Quinazolinone R1: aryl; R2: Schiff base Antiviral activity (e.g., anti-TMV); planar Schiff base for target interaction
Triazole-thione derivatives (e.g., (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione) Triazole-thione Chlorobenzylidene groups Hydrogen-bonding networks (N–H···S); heterocyclic core with halogen substituents

Physicochemical Properties

  • However, the 4-methylbenzyl and 4-methylphenyl groups counterbalance this with lipophilic character.
  • Stability: The Z-configuration of the Schiff base may confer greater hydrolytic stability compared to E-isomers, as seen in related quinazolinone derivatives .
  • Crystallinity : Crystallographic studies using SHELX and ORTEP-3 (common in small-molecule structure determination ) would reveal packing efficiencies influenced by methyl substituents and hydrogen-bonding motifs.

Research Findings and Data Tables

Table 2: Crystallographic Parameters

Parameter Target Compound (Predicted) Methoxy Analogue Triazole-thione
Space group P21/c (common for Z-isomers) P-1 P21/n
Hydrogen-bonding motifs N–H···O (sulfone) N–H···O (sulfone/methoxy) N–H···S, O–H···S
Puckering (Cremer-Pople ) Moderate (Q = ~0.5 Å) Planar (Q = 0.2 Å) Not applicable

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